LIT-001 (free base)
CAS No.: 2245072-20-0
Cat. No.: VC0533303
Molecular Formula: C28H33N7O2S
Molecular Weight: 531.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2245072-20-0 |
---|---|
Molecular Formula | C28H33N7O2S |
Molecular Weight | 531.7 g/mol |
IUPAC Name | (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1 |
Standard InChI Key | AOPORIRPXVMWSL-DEOSSOPVSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C |
SMILES | CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
LIT-001 free base is a pyrazolobenzodiazepine derivative with a nonpeptide chemical structure, making it distinctly different from oxytocin itself. The compound has a molecular formula of C28H33N7O2S and a molecular weight of 531.67 g/mol, which is significantly lower than oxytocin's molecular weight of 1007 g/mol . This smaller molecular size contributes to its improved pharmacokinetic profile, including better blood-brain barrier penetration.
The compound exists in both free base form (discussed here) and as a trifluoroacetate salt (LIT-001 TFA). The free base refers to the neutral form of the amine in the molecule, as opposed to the salt form where the amine is protonated and paired with a counterion such as trifluoroacetate . The free base form (CAS No.: 2245072-20-0) differs from the trifluoroacetate salt (CAS No.: 2245072-21-1) in terms of molecular formula (C28H33N7O2S vs. C30H34F3N7O4S) and molecular weight (531.67 vs. 645.7 g/mol) .
Table 1: Chemical Properties of LIT-001 Free Base
Property | Value |
---|---|
Molecular Formula | C28H33N7O2S |
Molecular Weight | 531.67 g/mol |
CAS Number | 2245072-20-0 |
Target | Oxytocin Receptor |
Pathway | GPCR/G Protein |
Pharmacological Profile
LIT-001 free base exhibits high specificity and potency as an oxytocin receptor (OT-R) agonist with an EC50 value of 55 nM and a Ki value of 226 nM . This makes it one of the most potent nonpeptide oxytocin receptor agonists described to date. The compound demonstrates high affinity and efficacy for both human and mouse oxytocin receptors, with EC50 values of 25 nM and 18 nM and Emax values of 96% and 95%, respectively .
Pharmacokinetics and Metabolism
One of the most significant advantages of LIT-001 free base over peptide oxytocin receptor agonists is its favorable pharmacokinetic profile. The compound demonstrates blood-brain barrier permeability, allowing it to reach central targets more effectively than oxytocin itself . Studies have shown that LIT-001 can be detected in both the brain tissue and cerebrospinal fluid (CSF) 60 minutes after intraperitoneal (i.p.) administration, with concentrations of 1.6 ± 0.8 and 7.4 ± 4.4 pmole/ml, respectively .
LIT-001 has a relatively long elimination half-life exceeding 2 hours in rodents, which contrasts sharply with the very short half-life of oxytocin and other peptidergic OT-R agonists (less than 15 minutes) . This extended half-life contributes to the prolonged duration of action observed with LIT-001. After 5 hours post-administration, most of the compound is found in urine (188951 ± 8475 pmole/ml), while levels in the CSF (1.5 ± 1.1 pmole/ml) and brain (0.6 ± 0.4 pmole/ml) are substantially reduced .
In vitro metabolism studies have shown that LIT-001 is very stable in human hepatocytes at 37°C, with no degradation observed after 2 hours of incubation . The compound shows limited interaction with cytochrome P450 enzymes, with no interaction with CYP 2C9 and 2D6, and only weak inhibition of CYP 1A2, 2C19, and 3A4 (IC50 values of 51, 21, and 11 μM, respectively) .
Receptor Selectivity and Off-Target Activity
LIT-001 free base has been extensively evaluated for potential off-target activity at a concentration of 5 μM. Testing against 24 G-protein-coupled receptors (GPCRs), 3 transporters, 10 enzymes, and 6 ion channels revealed minimal off-target effects .
Table 2: Off-Target Activity of LIT-001 at 5 μM
Target | Effect |
---|---|
24 GPCRs | No significant activity |
TRPV1 receptor | No significant activity |
Monoamine transporters | No significant uptake blockade |
COX(1), PDE3A, Lck kinase, AChE, MAO-A | No significant inhibition (6.4-9.5%) |
COX(2), PDE4D2 | Weak inhibition (24.6%, 23.1%) |
Ion channels (hERG, GABAA, Cav1.2, etc.) | No significant blockade |
Dosage and Administration
In preclinical studies, LIT-001 has typically been administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 20 mg/kg . At these doses, the compound effectively alleviated core symptoms in animal models of autism spectrum disorder and produced significant anti-hyperalgesic effects .
Table 3: Experimental Dosages Used in Animal Studies
Model | Dosage | Route | Effect |
---|---|---|---|
μ-opioid receptor knockout mice | 10-20 mg/kg | i.p. | Improved social interaction |
MAM-treated rats | Not specified in search results | Not specified | Pro-social and pro-cognitive effects |
Pain models | Not specified in search results | i.p. | Anti-hyperalgesic action (>5 hours) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume